molecular formula C24H21N3O3S B2802438 N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide CAS No. 1019103-58-2

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide

Cat. No. B2802438
CAS RN: 1019103-58-2
M. Wt: 431.51
InChI Key: IDFAQOOAHWSNFG-UHFFFAOYSA-N
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Description

The compound “N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide” is a chemical compound that has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It is part of the class of compounds known as quinolinyl-pyrazoles .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of a starting reagent with other chemicals through new strategies . The synthesized molecules are then screened for their efficacy against typical drugs in the market .


Molecular Structure Analysis

The molecular structure of the compound can be confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, and LC-MS . These techniques provide detailed information about the atomic connectivity and arrangement of atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various analytical techniques. The compound can undergo various chemical reactions, leading to the formation of new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various analytical techniques. For example, the compound’s 1H NMR spectrum can provide information about its chemical structure .

Scientific Research Applications

Microwave Assisted Synthesis and Evaluation of Toxicity and Antioxidant Activity

  • This study focuses on the synthesis of pyrazoline analogues, including compounds related to the chemical , exploring their toxicity and antioxidant activities. One compound demonstrated high antioxidant activity, highlighting the potential of these compounds in antioxidant applications (Jasril et al., 2019).

Computational and Pharmacological Evaluation for Toxicity Assessment and Antioxidant, Analgesic, and Anti-inflammatory Actions

  • This research evaluated the computational and pharmacological potential of various derivatives, including pyrazole novel derivatives. The study included docking against targets like epidermal growth factor receptor and cyclooxygenase-2, indicating the utility of these compounds in areas like tumour inhibition and pain relief (Faheem, 2018).

Discovery of New Derivatives as CDK2 Inhibitors and Anti-Proliferative Activity

  • This study involved the synthesis of new derivatives, including those with naphthyl and thienyl moieties, designed as inhibitors of the CDK2 enzyme. These compounds showed significant inhibitory effects on various human cancer cell lines, suggesting their potential in cancer treatment (Abdel-Rahman et al., 2021).

Synthesis and Anticancer and Antiviral Activities of New 2‐Pyrazoline‐Substituted 4‐Thiazolidinones

  • This research synthesized new compounds and tested their in vitro anticancer and antiviral activities. One compound was highly active against a specific virus strain, showcasing the potential of these compounds in antiviral therapies (Havrylyuk et al., 2013).

Synthesis, Studies, and In Vitro Antibacterial Activity

  • This study synthesized a novel series of pyrazolines and evaluated their in vitro antibacterial activity. Some compounds showed promising antibacterial activity, indicating their potential in treating bacterial infections (Rani & Mohamad, 2014).

Future Directions

The compound shows promise in the field of medicinal chemistry due to its anti-inflammatory, antioxidant, and anticancer properties. Future research could focus on further exploring its therapeutic potential and optimizing its chemical structure for enhanced efficacy .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-30-19-11-9-18(10-12-19)27-24(21-14-31(29)15-22(21)26-27)25-23(28)13-17-7-4-6-16-5-2-3-8-20(16)17/h2-12H,13-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFAQOOAHWSNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide

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